molecular formula C11H7BrF2O B6330634 2-Bromo-6-(difluoromethoxy)naphthalene CAS No. 244103-47-7

2-Bromo-6-(difluoromethoxy)naphthalene

Cat. No.: B6330634
CAS No.: 244103-47-7
M. Wt: 273.07 g/mol
InChI Key: UWBBYZGPKULYEC-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O and a molecular weight of 273.08 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and difluoromethoxy functional groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)naphthalene typically involves the bromination of 6-(difluoromethoxy)naphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Potassium permanganate, chromium trioxide.

    Reduction Reactions: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkenes.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthalenes.

    Oxidation Reactions: Formation of naphthoquinones.

    Reduction Reactions: Formation of dihydronaphthalenes.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and difluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reaction or application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(difluoromethoxy)naphthalene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties and reactivity. The difluoromethoxy group enhances the compound’s stability and electron-withdrawing ability, making it valuable in various chemical transformations .

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2O/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBBYZGPKULYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl chlorodifluoroacetate (5.3 mL) was added dropwise to 6-bromonaphthol (10.25 g; 45.9 mmol) and potassium carbonate (7.61g; 55.1 mmol) at 90 C in 160 mL of DMF for 6 h. Purification by gel silica chromatography (3% EtOAc in hexane) gave 4.80 g (38%) of the title compound.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
38%

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